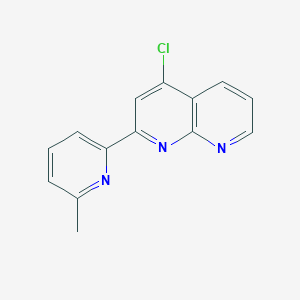

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine

Description

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties

Properties

Molecular Formula |

C14H10ClN3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

4-chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine |

InChI |

InChI=1S/C14H10ClN3/c1-9-4-2-6-12(17-9)13-8-11(15)10-5-3-7-16-14(10)18-13/h2-8H,1H3 |

InChI Key |

FSHTWRUAGYMCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,8-naphthyridines, including 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine, can be achieved through several methods:

Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).

Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.

Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.

Chemical Reactions Analysis

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine undergoes various chemical reactions:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine has several applications in scientific research:

Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core have shown potential in treating bacterial infections and are under clinical investigations.

Materials Science: These compounds are used as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems.

Chemical Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives:

Gemifloxacin: A compound containing the 1,8-naphthyridine core used in treating bacterial infections.

Other Substituted Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.